molecular formula C13H18O3 B12615546 Ethyl 2-ethoxy-4,6-dimethylbenzoate CAS No. 917592-81-5

Ethyl 2-ethoxy-4,6-dimethylbenzoate

Cat. No.: B12615546
CAS No.: 917592-81-5
M. Wt: 222.28 g/mol
InChI Key: LWFLFJOJZUDEDK-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4,6-dimethylbenzoate: is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid, characterized by the presence of ethoxy and dimethyl groups on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxy-4,6-dimethylbenzoate can be synthesized through the esterification of 2-ethoxy-4,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-ethoxy-4,6-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The ethoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include carboxylic acids and ketones.
  • Reduction products include alcohols and alkanes.
  • Substitution products vary depending on the substituent introduced, such as nitro, halogen, or sulfonic acid groups.

Scientific Research Applications

Ethyl 2-ethoxy-4,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4,6-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2,6-dimethylbenzoate: Similar structure but lacks the ethoxy group.

    Ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate: Contains a hydroxyl group in addition to the ethoxy and dimethyl groups.

Uniqueness: Ethyl 2-ethoxy-4,6-dimethylbenzoate is unique due to the specific positioning of the ethoxy and dimethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

917592-81-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-ethoxy-4,6-dimethylbenzoate

InChI

InChI=1S/C13H18O3/c1-5-15-11-8-9(3)7-10(4)12(11)13(14)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

LWFLFJOJZUDEDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C(=O)OCC)C)C

Origin of Product

United States

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